![molecular formula C21H17ClN2O B14607354 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one CAS No. 61078-34-0](/img/structure/B14607354.png)
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring and a cyclohexadienone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Pyrazolidine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Cyclization: The final step involves the cyclization of the intermediate product to form the cyclohexadienone moiety, which can be achieved through an intramolecular aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmaceuticals.
Materials Science: It is explored for use in organic electronics and as a precursor for the synthesis of novel polymers.
Biological Studies: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(4-Methylphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
- 4-[5-(4-Fluorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
61078-34-0 |
|---|---|
Formule moléculaire |
C21H17ClN2O |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
4-[5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H17ClN2O/c22-17-10-6-15(7-11-17)20-19(14-4-2-1-3-5-14)21(24-23-20)16-8-12-18(25)13-9-16/h1-13,19-20,23,25H |
Clé InChI |
KVXOSZIKVQGBEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


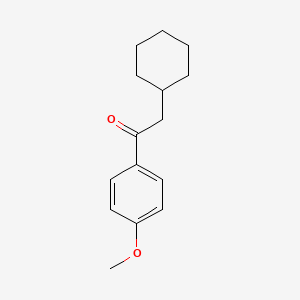
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

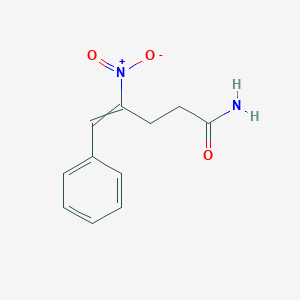
![2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607300.png)
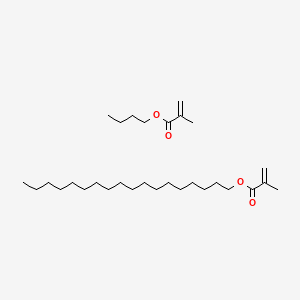
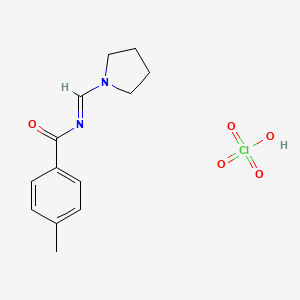
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
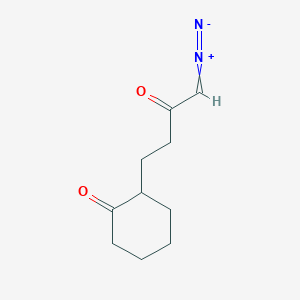
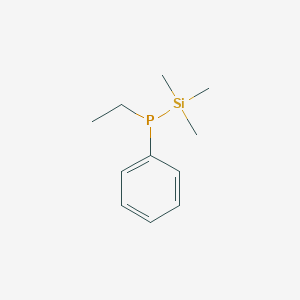


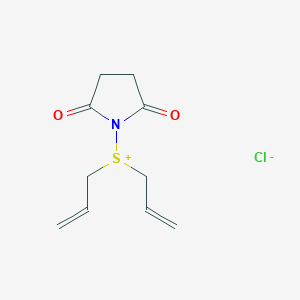
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
